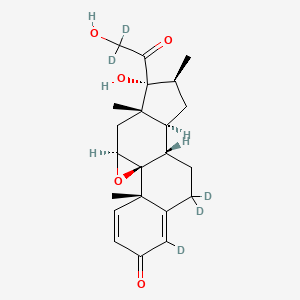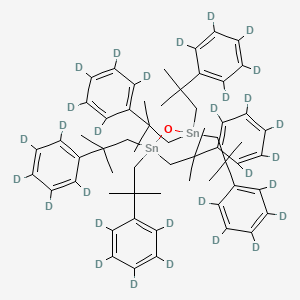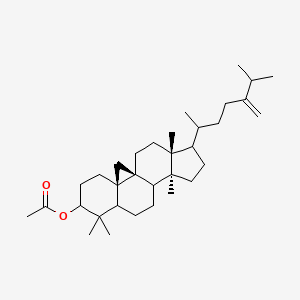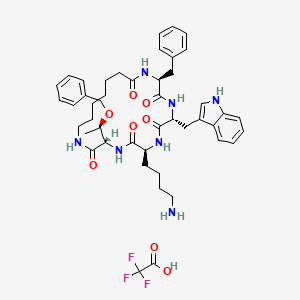
Cyclosomatostatin (TFA)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclosomatostatin (TFA) is a potent somatostatin receptor antagonist. It is primarily used in scientific research to investigate the effects of somatostatin on various cell types by antagonizing its receptors. This compound is particularly effective in inhibiting somatostatin receptor type 1 (SSTR1) signaling, which decreases cell proliferation and sphere-formation in colorectal cancer cells .
準備方法
Synthetic Routes and Reaction Conditions: Cyclosomatostatin (TFA) is synthesized through a series of peptide synthesis reactions. The process involves the cyclization of a linear peptide chain to form a cyclic structure. The typical sequence includes amino acids such as lysine, threonine, phenylalanine, and tryptophan. The cyclization is achieved using specific reagents and conditions that promote the formation of a lactam bridge between the amino and carboxyl groups of the peptide chain .
化学反応の分析
Types of Reactions: Cyclosomatostatin (TFA) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids such as methionine and cysteine.
Reduction: Reduction reactions can be used to break disulfide bonds within the peptide structure.
Substitution: Amino acid residues within the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific amino acid derivatives and coupling reagents used in SPPS.
Major Products Formed: The major products formed from these reactions include various analogs of cyclosomatostatin (TFA) with modified biological activities. These analogs are used to study the structure-activity relationships of somatostatin receptor antagonists .
科学的研究の応用
Cyclosomatostatin (TFA) has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study peptide synthesis and cyclization reactions.
Biology: Investigates the role of somatostatin receptors in cell signaling and proliferation.
Medicine: Explores potential therapeutic applications in cancer treatment by inhibiting somatostatin receptor signaling.
Industry: Utilized in the development of new peptide-based drugs and therapeutic agents
作用機序
Cyclosomatostatin (TFA) exerts its effects by binding to somatostatin receptors, particularly SSTR1. By antagonizing these receptors, it inhibits the downstream signaling pathways that promote cell proliferation and survival. This mechanism is particularly relevant in the context of cancer research, where cyclosomatostatin (TFA) has been shown to reduce the proliferation of colorectal cancer cells .
類似化合物との比較
Angiopeptin TFA: A cyclic octapeptide analogue of somatostatin with weak receptor agonist activity.
Pasireotide acetate: A long-acting cyclohexapeptide somatostatin analogue with improved agonist activity at multiple somatostatin receptor subtypes.
L-803087 TFA: A selective somatostatin receptor type 4 agonist.
Uniqueness: Cyclosomatostatin (TFA) is unique due to its potent antagonistic activity at somatostatin receptors, particularly SSTR1. This specificity makes it a valuable tool in research focused on understanding the role of somatostatin signaling in various biological processes and diseases .
特性
分子式 |
C46H58F3N7O8 |
|---|---|
分子量 |
894.0 g/mol |
IUPAC名 |
(3S,6S,9R,12S)-6-(4-aminobutyl)-12-benzyl-9-(1H-indol-3-ylmethyl)-3-[(1R)-1-phenylmethoxyethyl]-1,4,7,10,13-pentazacycloicosane-2,5,8,11,14-pentone;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C44H57N7O6.C2HF3O2/c1-30(57-29-32-18-8-5-9-19-32)40-44(56)46-25-15-3-2-10-23-39(52)48-37(26-31-16-6-4-7-17-31)42(54)50-38(27-33-28-47-35-21-12-11-20-34(33)35)43(55)49-36(41(53)51-40)22-13-14-24-45;3-2(4,5)1(6)7/h4-9,11-12,16-21,28,30,36-38,40,47H,2-3,10,13-15,22-27,29,45H2,1H3,(H,46,56)(H,48,52)(H,49,55)(H,50,54)(H,51,53);(H,6,7)/t30-,36+,37+,38-,40+;/m1./s1 |
InChIキー |
ZBJFJJBSVAAJDQ-JZXGHADUSA-N |
異性体SMILES |
C[C@H]([C@H]1C(=O)NCCCCCCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)OCC5=CC=CC=C5.C(=O)(C(F)(F)F)O |
正規SMILES |
CC(C1C(=O)NCCCCCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)OCC5=CC=CC=C5.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


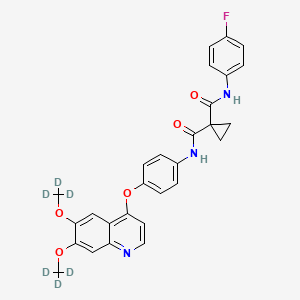
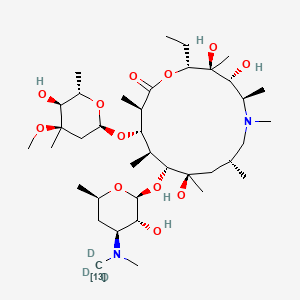
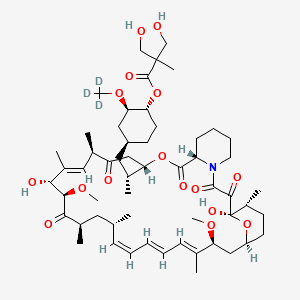
![(2S)-N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(3-methoxybenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide](/img/structure/B12426238.png)
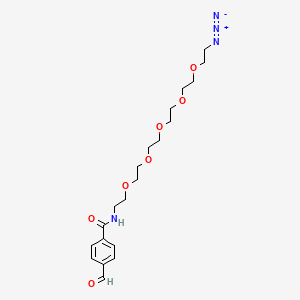
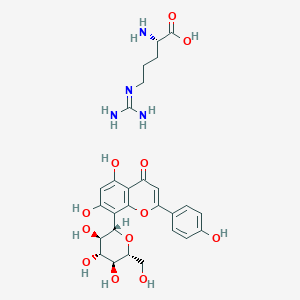
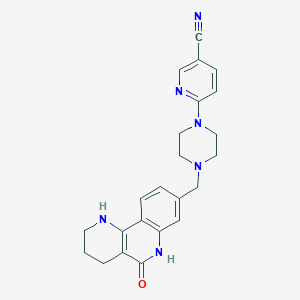
![(2S)-2-amino-6-[[(1R,2R)-2-azidocyclopentyl]oxycarbonylamino]hexanoic acid](/img/structure/B12426256.png)
![(Z)-3,3,4,4-tetradeuterio-7-[(2R,3S,4S,6R)-4,6-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]oxan-3-yl]hept-5-enoic acid](/img/structure/B12426259.png)
